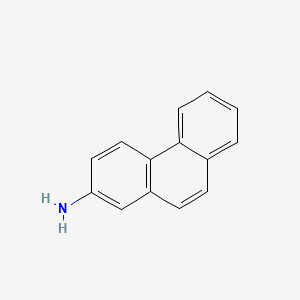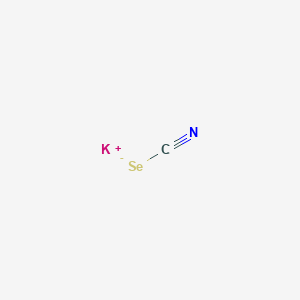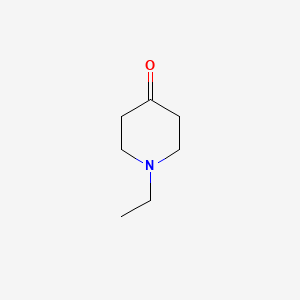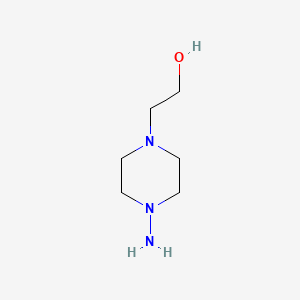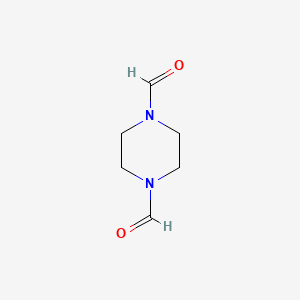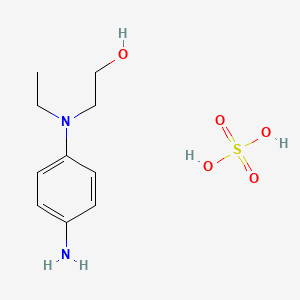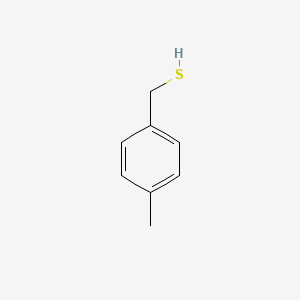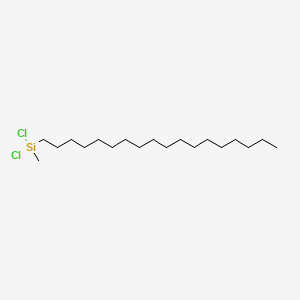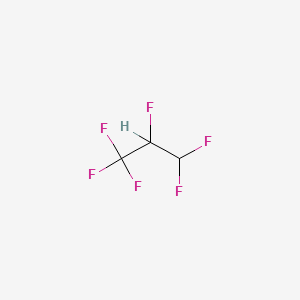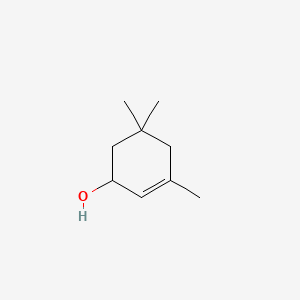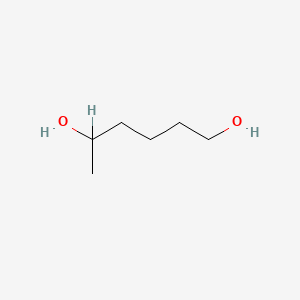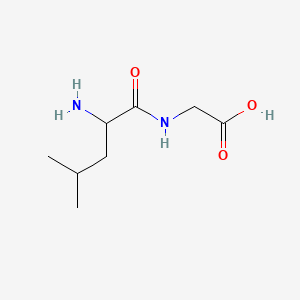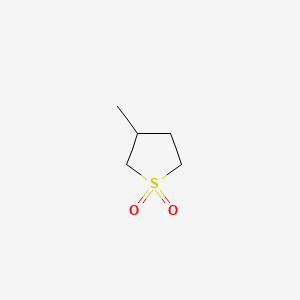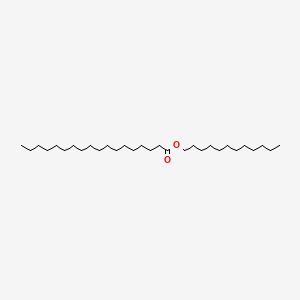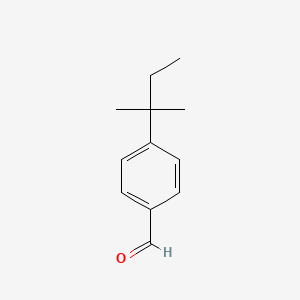
4-(Tert-pentyl)benzaldehyde
Übersicht
Beschreibung
4-(Tert-pentyl)benzaldehyde is a chemical compound with the CAS Number: 67468-54-6 . It has a molecular weight of 176.26 . The compound is in liquid form .
Molecular Structure Analysis
The IUPAC name for this compound is 4-tert-pentylbenzaldehyde . The InChI code for this compound is 1S/C12H16O/c1-4-12(2,3)11-7-5-10(9-13)6-8-11/h5-9H,4H2,1-3H3 . This indicates that the compound has a benzene ring with an aldehyde group at the 4th position and a tert-pentyl group also attached to the benzene ring .Physical And Chemical Properties Analysis
4-(Tert-pentyl)benzaldehyde is a liquid .Wissenschaftliche Forschungsanwendungen
Catalysis in Cross-Aldol Condensation
4-(Tert-pentyl)benzaldehyde finds application in the field of catalysis. One notable example is its use in cross-aldol condensation reactions. Zr-terephthalate metal-organic frameworks, which include this compound, act as effective catalysts for such reactions. These frameworks benefit from the proximity of Lewis acid and base sites, enhancing reaction yields (Vermoortele et al., 2011).
Fluorescent Probing for Cysteine and Homocysteine
Another application lies in its use as a ratiometric fluorescent probe for detecting cysteine and homocysteine. The probe displays a significant hypsochromic shift in emission, facilitating quantitative detection (Lin et al., 2008).
Biotechnological Production of Flavors and Fragrances
In the field of biotechnology, 4-(Tert-pentyl)benzaldehyde contributes to the generation of natural aroma compounds like vanillin and benzaldehyde. This area explores single-step biotransformations and de novo synthesis using microorganisms or enzymes (Krings & Berger, 1998).
Bioproduction in Flavor Industry
Its role in the flavor industry is also noteworthy. For instance, the bioproduction of benzaldehyde, which has an apricot and almond-like aroma, often involves processes that can include 4-(Tert-pentyl)benzaldehyde. This approach is more environmentally friendly and economically beneficial compared to traditional chemical routes (Craig & Daugulis, 2013).
Photocatalysis
The compound is used in photocatalysis for the conversion of benzyl alcohol to benzaldehyde. Studies focus on the use of graphitic carbon nitride modified by thermal, chemical, and mechanical processes for this purpose, highlighting its potential in sustainable chemical processes (Lima et al., 2017).
Electrocatalytic Hydrogenation
In electrocatalysis, it is involved in the hydrogenation of aldehydes, a critical step in converting biomass into fuels or chemicals. Research in this domain aims at designing catalysts for such reactions with high efficiency and selectivity (Cantu et al., 2018).
Safety And Hazards
Eigenschaften
IUPAC Name |
4-(2-methylbutan-2-yl)benzaldehyde | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H16O/c1-4-12(2,3)11-7-5-10(9-13)6-8-11/h5-9H,4H2,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CFMSVJPRGKKHRS-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C)(C)C1=CC=C(C=C1)C=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H16O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20332976 | |
| Record name | 4-(2-Methylbutan-2-yl)benzaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20332976 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
176.25 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-(Tert-pentyl)benzaldehyde | |
CAS RN |
67468-54-6 | |
| Record name | 4-(2-Methylbutan-2-yl)benzaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20332976 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details





Synthesis routes and methods II
Procedure details






Synthesis routes and methods III
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

